molecular formula C9H14O B12554411 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- CAS No. 142457-17-8

3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl-

Cat. No.: B12554411
CAS No.: 142457-17-8
M. Wt: 138.21 g/mol
InChI Key: GBKFYIUZPUUNCX-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- is an organic compound with the molecular formula C10H16O. It is a colorless liquid that is less dense than water and slightly soluble in water. This compound is known for its use in various industrial applications, including the production of fragrances and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires specific conditions to ensure the formation of the desired product, including controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- often involves large-scale chemical reactors where the Diels-Alder reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biological effects. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- is unique due to its specific methyl group positions, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in certain industrial applications and scientific research .

Properties

CAS No.

142457-17-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,3-dimethylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-8-4-3-5-9(2,6-8)7-10/h4,7H,3,5-6H2,1-2H3

InChI Key

GBKFYIUZPUUNCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)(C)C=O

Origin of Product

United States

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